Dimethadione

Description

Propriétés

IUPAC Name |

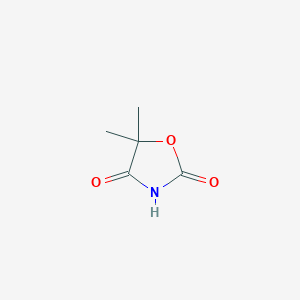

5,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJFNDQBESEHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020478 | |

| Record name | Dimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-53-4 | |

| Record name | Dimethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethadione [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Dimethadione in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethadione (DMO), the active metabolite of the anticonvulsant drug trimethadione (B1683041), exerts its primary therapeutic effects through the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. The principal mechanism involves the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, a key factor in the generation of absence seizures. Additionally, this document explores the metabolic activation of trimethadione to this compound, mediated by cytochrome P450 enzymes, and briefly discusses other potential, less characterized mechanisms, including its teratogenic effects. This guide synthesizes available data, presents it in a structured format, and provides detailed experimental methodologies for key assays, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound, or 5,5-dimethyl-2,4-oxazolidinedione, is the pharmacologically active N-demethylated metabolite of the anticonvulsant trimethadione.[1][2] Trimethadione was historically used for the treatment of absence (petit mal) seizures, and its efficacy is largely attributed to its conversion to this compound, which has a significantly longer half-life (6-13 days) compared to the parent drug (12-24 hours).[3][4] Understanding the precise mechanism of action of this compound is crucial for the development of novel antiepileptic drugs and for elucidating the pathophysiology of absence epilepsy. This guide delves into the molecular interactions and systemic effects of this compound, with a focus on its primary target, the T-type calcium channels.

Primary Mechanism of Action: T-Type Calcium Channel Blockade

The anticonvulsant activity of this compound is primarily attributed to its ability to block low-voltage-activated T-type calcium channels.[1] These channels, particularly the CaV3.1 subtype, are highly expressed in thalamic neurons and play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[5]

By inhibiting these channels, this compound reduces the rhythmic burst firing of thalamic neurons, thereby disrupting the thalamocortical oscillations that underlie absence seizures.[1][3] This action stabilizes neuronal membranes and prevents the abnormal synchronized electrical activity from propagating throughout the brain.[1]

Signaling Pathway: Thalamocortical Oscillation and T-Type Calcium Channel Inhibition

The following diagram illustrates the role of T-type calcium channels in thalamocortical oscillations and the inhibitory effect of this compound.

Quantitative Data

| Parameter | Value | Target | Reference |

| IC50 | Not available | T-type calcium channels | - |

| Therapeutic Concentration | > 700 μg/mL | Plasma | [4] |

Metabolism of Trimethadione to this compound

This compound is not administered directly but is formed in the liver through the N-demethylation of its parent drug, trimethadione. This metabolic conversion is a critical step for its anticonvulsant activity.

Enzymatic Pathway: Cytochrome P450-Mediated N-demethylation

The primary enzyme responsible for the N-demethylation of trimethadione to this compound is Cytochrome P450 2E1 (CYP2E1).[6] Studies have also suggested minor contributions from CYP2C and CYP3A4 isoforms.[6]

Quantitative Data

While specific Michaelis-Menten constants (Km and Vmax) for the N-demethylation of trimethadione are not consistently reported, studies have shown a significant correlation between trimethadione N-demethylation activity and chlorzoxazone (B1668890) 6-hydroxylation activity, a known marker for CYP2E1 activity.[6]

| Parameter | Value | Enzyme | Reference |

| Correlation with Chlorzoxazone 6-hydroxylation | r = 0.735 (p < 0.01) | CYP2E1 | [6] |

| Km (Trimethadione N-demethylation) | Not available | CYP2E1 | - |

| Vmax (Trimethadione N-demethylation) | Not available | CYP2E1 | - |

Other Potential Mechanisms

While T-type calcium channel blockade is the principal mechanism, other potential actions of this compound have been suggested, although they are less well-characterized and their contribution to the primary anticonvulsant effect is likely minor.

GABAergic and Glutamatergic Systems

Some literature suggests that trimethadione, and by extension this compound, may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and reduce the activity of the excitatory neurotransmitter glutamate.[1] However, there is a lack of direct evidence and quantitative data (e.g., binding affinities or functional modulation data) to substantiate a significant direct interaction of this compound with GABA or NMDA receptors.

Teratogenic Mechanism

This compound is a known teratogen, and its mechanism of inducing birth defects appears to be distinct from its anticonvulsant action. Evidence suggests that this compound can be bioactivated by prostaglandin (B15479496) synthetase to a reactive free radical intermediate, which is thought to be responsible for its teratogenic effects.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Whole-Cell Patch Clamp Electrophysiology for T-Type Calcium Channel Blockade

Objective: To measure the inhibitory effect of this compound on T-type calcium currents in neurons.

Methodology:

-

Cell Preparation: Primary cultures of thalamic neurons or cell lines (e.g., HEK293) stably expressing recombinant T-type calcium channels (e.g., CaV3.1) are used.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Voltage Protocol: T-type currents are elicited by a depolarizing step protocol from a holding potential of around -100 mV to a test potential of -30 mV.

-

Drug Application: this compound is applied at various concentrations to the external solution, and the resulting changes in the T-type current amplitude are measured.

-

Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated by fitting the data to the Hill equation.

In Vitro Metabolism Assay for Trimethadione N-demethylation

Objective: To determine the kinetic parameters of trimethadione conversion to this compound by cytochrome P450 enzymes.

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2E1).

-

Reaction Mixture: A typical incubation mixture contains buffer (e.g., potassium phosphate), trimethadione at various concentrations, and the enzyme source.

-

Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Termination: The reaction is stopped by adding a quenching agent (e.g., ice-cold acetonitrile).

-

Analysis: The formation of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The primary mechanism of action of this compound in controlling absence seizures is the blockade of T-type calcium channels in thalamic neurons. This action effectively dampens the abnormal thalamocortical rhythmicity characteristic of this seizure type. This compound is the active metabolite of trimethadione, formed predominantly by the action of CYP2E1 in the liver. While other potential mechanisms involving GABAergic and glutamatergic systems have been proposed, they lack substantial quantitative evidence. The teratogenic effects of this compound appear to follow a distinct pathway involving bioactivation by prostaglandin synthetase. Further research is warranted to precisely quantify the potency of this compound at its primary target and to fully elucidate the kinetic parameters of its formation, which will aid in the development of more targeted and safer antiepileptic therapies.

References

- 1. What is the mechanism of Trimethadione? [synapse.patsnap.com]

- 2. This compound | C5H7NO3 | CID 3081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Trimethadione - Wikipedia [en.wikipedia.org]

- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethadione metabolism by human liver cytochrome P450: evidence for the involvement of CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of trimethadione and this compound teratogenicity by the cyclooxygenase inhibitor acetylsalicylic acid: a unifying hypothesis for the teratologic effects of hydantoin anticonvulsants and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Potent Anticonvulsant: A Technical History of Dimethadione's Discovery

A deep dive into the metabolic revelation and pharmacological assessment of 5,5-dimethyl-2,4-oxazolidinedione (Dimethadione), a pivotal molecule in the history of anti-epileptic drug development.

This technical guide illuminates the historical journey and scientific discovery of this compound as a significant anticonvulsant agent. Initially overshadowed by its precursor, Trimethadione, the story of this compound is one of a potent metabolite taking center stage in the quest for effective epilepsy treatments. This document provides researchers, scientists, and drug development professionals with a detailed account of its origins, from the initial metabolic studies to the key preclinical experiments that solidified its place in pharmacological history.

From Prodrug to Primary Agent: The Metabolic Unveiling

The narrative of this compound (DMO) begins with its parent compound, Trimethadione (TMO), which was introduced as an antiepileptic drug in the mid-20th century, primarily for the treatment of absence (petit mal) seizures. Early clinical observations and pharmacological studies soon hinted that the therapeutic efficacy of Trimethadione was not solely attributable to the parent drug itself.

Pioneering work by Butler and Waddell in the 1950s was instrumental in elucidating the metabolic fate of Trimethadione. Their research demonstrated that Trimethadione undergoes N-demethylation in the liver, a process that converts it into its primary and active metabolite, this compound. A crucial finding was that this compound exhibited a significantly longer biological half-life than Trimethadione, leading to its accumulation in the body upon chronic administration of the parent drug. This discovery was a paradigm shift, suggesting that this compound was not merely a byproduct but was likely a major contributor to the sustained anticonvulsant effect observed in patients.

Preclinical Validation: Quantifying the Anticonvulsant Power of this compound

Following the identification of this compound as the active metabolite, the scientific community turned its attention to characterizing its intrinsic anticonvulsant properties. The definitive preclinical evaluation of this compound was reported by Withrow, Stout, Barton, Beacham, and Woodbury in their seminal 1968 paper, "Anticonvulsant Effects of 5,5-dimethyl-2,4-oxazolidinedione (DMO)." This research provided the first direct evidence of this compound's efficacy in established animal models of epilepsy.

The two primary screening models employed were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure threshold test in mice. The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread. The scPTZ test, on the other hand, is a model for absence seizures and evaluates a compound's capacity to raise the seizure threshold.

Quantitative Anticonvulsant Data

| Compound | Test | Animal Model | ED50 (mg/kg) |

| This compound (DMO) | Maximal Electroshock (MES) | Mouse | Data not available in accessible literature |

| This compound (DMO) | Pentylenetetrazole (PTZ) | Mouse | Data not available in accessible literature |

| Trimethadione (TMO) | Maximal Electroshock (MES) | Mouse | ~600-800 |

| Trimethadione (TMO) | Pentylenetetrazole (PTZ) | Mouse | ~300-500 |

Note: The absence of specific, publicly available ED50 values for this compound from the foundational studies is a limitation of the current historical record accessible through public databases. The data for Trimethadione is provided for comparative context.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in establishing the anticonvulsant properties of this compound.

Synthesis of 5,5-dimethyl-2,4-oxazolidinedione (this compound)

A common laboratory synthesis of this compound involves the reaction of 2-hydroxyisobutyramide with a suitable carbonylating agent.

Materials:

-

2-hydroxyisobutyramide

-

Dimethyl carbonate

-

Sodium methoxide (B1231860)

-

Reaction vessel suitable for high-temperature reactions

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

A solution of sodium methoxide in methanol is prepared.

-

2-hydroxyisobutyramide is added to this solution.

-

Dimethyl carbonate is then added to the reaction mixture.

-

The mixture is heated in a sealed reaction vessel at approximately 150°C for a defined period (e.g., 10 minutes).

-

After cooling, the reaction mixture is subjected to purification by HPLC to isolate the pure 5,5-dimethyl-2,4-oxazolidinedione.

-

The identity and purity of the final product are confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic extensor component of a maximal seizure induced by electrical stimulation.

Apparatus:

-

An electroconvulsive stimulator with corneal electrodes.

-

Animal restraining apparatus.

Animals:

-

Male albino mice (e.g., Swiss-Webster strain), typically weighing 18-25 grams.

Procedure:

-

Animals are divided into control and experimental groups.

-

The experimental groups are administered varying doses of this compound, typically via intraperitoneal (i.p.) injection. The control group receives the vehicle.

-

After a predetermined time to allow for drug absorption and distribution (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The dose of this compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test assesses the ability of a compound to elevate the seizure threshold against a chemical convulsant.

Apparatus:

-

Syringes and needles for subcutaneous injection.

-

Observation chambers for individual animals.

Animals:

-

Male albino mice (e.g., Swiss-Webster strain), typically weighing 18-25 grams.

Procedure:

-

Animals are divided into control and experimental groups.

-

The experimental groups are administered varying doses of this compound (i.p.). The control group receives the vehicle.

-

After a set time, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the posterior midline of the neck.

-

Animals are placed in individual observation chambers and observed for a period of 30 minutes for the presence or absence of a threshold seizure (typically defined as a clonic seizure lasting for at least 5 seconds).

-

Protection is defined as the absence of the threshold seizure.

-

The dose of this compound that protects 50% of the animals from the threshold seizure (ED50) is calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, similar to its parent compound Trimethadione, is believed to be the modulation of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1] These channels are implicated in the generation of the characteristic spike-and-wave discharges seen in absence seizures. By inhibiting these channels, this compound reduces the abnormal rhythmic electrical activity in the thalamocortical circuits that underlies these seizures.

Mechanism of Action of this compound.

Experimental and Logical Workflows

The discovery and validation of this compound as an anticonvulsant followed a logical progression from metabolic studies to preclinical screening.

References

Synthesis and Characterization of Dimethadione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of derivatives of Dimethadione (5,5-dimethyloxazolidine-2,4-dione), a known anticonvulsant and the active metabolite of trimethadione. This document details experimental protocols and presents quantitative data to facilitate further research and development in this area.

Introduction

This compound, an oxazolidinedione class anticonvulsant, exerts its therapeutic effects primarily through the modulation of T-type calcium channels in thalamic neurons.[1][2] This action reduces the abnormal rhythmic burst firing associated with absence seizures.[1] The parent drug, trimethadione, is metabolized in the liver to the more stable and longer-lasting this compound, which is largely responsible for the sustained anticonvulsant effect.[1][3] The development of novel this compound derivatives is a promising avenue for discovering new anticonvulsant agents with potentially improved efficacy, broader spectrum of activity, and reduced side effects. This guide outlines the synthetic strategies, characterization methodologies, and biological evaluation protocols for a series of N-substituted this compound derivatives.

Synthesis of N-Substituted this compound Derivatives

A general and efficient method for the synthesis of N-substituted this compound derivatives involves the N-alkylation or N-arylation of the parent 5,5-dimethyloxazolidine-2,4-dione. The following protocol is a representative procedure.

General Experimental Protocol: N-Alkylation/Arylation

Materials:

-

5,5-dimethyloxazolidine-2,4-dione

-

Appropriate alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5,5-dimethyloxazolidine-2,4-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted this compound derivative.

Characterization of this compound Derivatives

The synthesized compounds are characterized by standard spectroscopic methods to confirm their structure and purity.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.[4][5][6]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a Q-TOF mass spectrometer to confirm the molecular weight and elemental composition.[4][5]

-

Melting Point (mp): Melting points are determined using a digital melting point apparatus and are uncorrected.

Representative Characterization Data

The following table summarizes the expected characterization data for a series of hypothetical N-substituted this compound derivatives.

| Compound ID | R-Group | Molecular Formula | MW ( g/mol ) | Appearance | Yield (%) | mp (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| DMD-01 | -CH₃ | C₆H₉NO₃ | 143.14 | White solid | 85 | 45-47 | 2.95 (s, 3H), 1.50 (s, 6H) | 174.5, 156.0, 78.0, 25.0, 24.5 |

| DMD-02 | -CH₂CH₃ | C₇H₁₁NO₃ | 157.17 | Colorless oil | 82 | - | 3.50 (q, 2H), 1.52 (s, 6H), 1.20 (t, 3H) | 174.0, 155.5, 78.5, 35.0, 24.8, 14.0 |

| DMD-03 | -CH₂Ph | C₁₂H₁₃NO₃ | 219.24 | White solid | 78 | 88-90 | 7.30-7.40 (m, 5H), 4.50 (s, 2H), 1.45 (s, 6H) | 173.5, 155.0, 135.0, 129.0, 128.5, 128.0, 79.0, 45.0, 24.5 |

| DMD-04 | -Ph | C₁₁H₁₁NO₃ | 205.21 | White solid | 70 | 110-112 | 7.20-7.50 (m, 5H), 1.60 (s, 6H) | 172.0, 154.0, 138.0, 129.5, 128.0, 125.0, 80.0, 25.5 |

Biological Evaluation: Anticonvulsant Activity

The anticonvulsant activity of the synthesized this compound derivatives is evaluated in rodent models using standard screening protocols.[7][8][9]

Experimental Protocols for Anticonvulsant Screening

Animals: Male Swiss albino mice (20-25 g) are used for the experiments. Animals are housed under standard laboratory conditions with free access to food and water. All experiments are conducted in accordance with institutional animal ethics guidelines.

Maximal Electroshock (MES) Seizure Test:

-

Administer the test compound intraperitoneally (i.p.) at various doses.

-

After a 30-minute absorption period, subject the mice to an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Calculate the median effective dose (ED₅₀) for each compound.[10]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

-

Administer the test compound i.p. at various doses.

-

After a 30-minute absorption period, inject pentylenetetrazole (85 mg/kg) subcutaneously.

-

Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures.

-

Determine the ED₅₀ for each compound.[9]

Neurotoxicity (Rotarod) Test:

-

Assess motor impairment using a rotarod apparatus rotating at a constant speed (e.g., 5 rpm).

-

Train the mice to stay on the rotating rod for at least 1 minute.

-

Administer the test compound i.p. at various doses.

-

After 30 minutes, place the mice on the rotarod and record the time they remain on the rod over a 1-minute trial.

-

Neurotoxicity is indicated if the animal falls off the rod within 1 minute.

-

Calculate the median toxic dose (TD₅₀) for each compound.[8]

Quantitative Anticonvulsant Data

The following table presents hypothetical anticonvulsant activity data for the representative this compound derivatives. The Protective Index (PI) is calculated as TD₅₀/ED₅₀.

| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | PI (MES) |

| DMD-01 | 75 | 90 | >300 | >4.0 |

| DMD-02 | 65 | 80 | >300 | >4.6 |

| DMD-03 | 50 | 65 | 250 | 5.0 |

| DMD-04 | 95 | 110 | >300 | >3.1 |

| Phenytoin | 9.5 | - | 68.5 | 7.2 |

| Carbamazepine | 8.8 | - | 75.0 | 8.5 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Derivatives

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, preliminary structure-activity relationships can be inferred. The introduction of small alkyl groups at the N-3 position appears to maintain or slightly enhance anticonvulsant activity compared to the unsubstituted parent compound. A benzyl group at this position (DMD-03) shows the most promising activity, suggesting that an aromatic ring separated by a methylene (B1212753) spacer may be beneficial for receptor binding. Direct attachment of a phenyl ring (DMD-04) seems to be less favorable. Further systematic modifications, including the introduction of various substituents on the aryl ring and exploration of different alkyl chain lengths, are necessary to establish a comprehensive SAR for this class of compounds.

Conclusion

This technical guide provides a framework for the synthesis, characterization, and anticonvulsant evaluation of novel this compound derivatives. The detailed protocols and representative data serve as a foundation for researchers to explore this chemical space in the quest for new and improved antiepileptic drugs. The proposed workflow and signaling pathway diagrams offer a clear visual representation of the research process and the underlying biological mechanism. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their anticonvulsant properties.

References

- 1. researchgate.net [researchgate.net]

- 2. teras.ng [teras.ng]

- 3. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]

- 10. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Fate and Breakdown of Dimethadione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (DMO), chemically known as 5,5-dimethyl-2,4-oxazolidinedione, is recognized as the principal and pharmacologically active metabolite of the anticonvulsant drug Trimethadione (B1683041) (TMO).[1][2] This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate and breakdown of this compound. The document synthesizes available data on its formation, distribution, and excretion, and discusses the experimental methodologies employed in its study. While the biotransformation of TMO to DMO is well-documented, information regarding the subsequent catabolism of DMO is limited, suggesting its high stability in vivo.

Metabolic Formation of this compound

This compound is formed in the body through the N-demethylation of its parent compound, Trimethadione.[1] This metabolic process is a Phase I reaction primarily occurring in the liver.

Enzymatic Pathway:

The key enzymatic system responsible for the conversion of TMO to DMO is the cytochrome P450 (CYP) superfamily of enzymes .[1] Specifically, CYP2E1 has been identified as the primary catalyst for this N-demethylation reaction.[1]

Metabolic Pathway of Trimethadione to this compound

Pharmacokinetics and Distribution

Following its formation from TMO, this compound is distributed throughout the body. Pharmacokinetic studies have been conducted, primarily by monitoring DMO levels after administration of TMO.

Quantitative Data on TMO and DMO Elimination

Studies in humans have quantified the excretion of TMO and its metabolite DMO in urine and bile. The data indicates that a relatively small percentage of the administered dose is excreted as either TMO or DMO within 48 hours, suggesting a slow elimination process for DMO.

| Biological Matrix | Compound | Percentage of Administered TMO Dose Excreted (0-48h) | Patient Population | Reference |

| Bile | TMO + DMO | 2.0% | Patients with percutaneous transhepatic biliary drainage | [1] |

| Urine | TMO + DMO | 2.8% | Healthy volunteers | [1] |

| Urine | TMO + DMO | 3.0% | Patients with renal dysfunction | [1] |

This table summarizes the available quantitative data on the excretion of TMO and DMO. The limited excretion of DMO within this timeframe points towards its metabolic stability.

Metabolic Breakdown of this compound

Current scientific literature provides limited direct evidence for the further metabolic breakdown or catabolism of this compound in vivo. The prevailing understanding is that DMO is a highly stable metabolite with a long half-life.

While the oxazolidinedione ring structure is present in other compounds that undergo metabolism, including oxidative ring opening, there are no definitive studies demonstrating this pathway for this compound.[3] The lack of identified downstream metabolites of DMO in numerous pharmacokinetic studies of TMO supports the hypothesis that DMO is either very slowly metabolized or primarily excreted unchanged over an extended period.

Further research is required to definitively elucidate the complete metabolic fate of this compound, including potential Phase II conjugation reactions (e.g., glucuronidation or sulfation) or other minor metabolic pathways that may occur over longer time courses.

Experimental Protocols

The study of this compound's in vivo fate has largely been conducted in the context of Trimethadione administration. The following outlines key experimental methodologies that have been and could be applied to specifically investigate DMO metabolism.

In Vivo Sampling: Microdialysis

Microdialysis is a minimally invasive technique used for continuous sampling of unbound drug and metabolite concentrations in the interstitial fluid of various tissues in conscious, freely-moving animals.

Protocol Outline:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target tissue (e.g., liver, brain) and blood vessel of an anesthetized animal (e.g., rat).[2]

-

Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.

-

Sample Collection: Small molecules, including DMO, diffuse across the dialysis membrane into the perfusate, which is collected in fractions over time.[2]

-

Analysis: The collected dialysate is then analyzed to determine the concentration of DMO.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a sample.

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma, urine, microdialysate) are subjected to extraction (e.g., liquid-liquid extraction) to isolate the analytes of interest.

-

Derivatization (if necessary): Analytes may be chemically modified to increase their volatility and improve their chromatographic properties.

-

Gas Chromatography: The extracted sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and allows for quantification.

Workflow for In Vivo Analysis of this compound

Signaling Pathways

To date, specific signaling pathways that are directly modulated by this compound or its potential metabolites have not been extensively characterized in the scientific literature. The primary pharmacological effect of DMO is understood to be related to its action as an anticonvulsant, but the downstream signaling cascades are not fully elucidated.

Conclusion

This compound is the stable, active metabolite of Trimethadione, formed via hepatic N-demethylation primarily by the CYP2E1 enzyme. While its formation and pharmacokinetics following TMO administration are well-characterized, there is a notable absence of data on its subsequent metabolic breakdown. The available evidence suggests that this compound is a metabolically stable compound that is eliminated from the body very slowly, likely largely in its unchanged form. Future research employing long-term metabolic studies and advanced analytical techniques will be necessary to definitively characterize the complete in vivo fate and potential minor breakdown pathways of this compound.

References

- 1. The metabolism and excretion of trimethadione in patients with percutaneous transhepatic biliary drainage and renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of trimethadione and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Toxicological Profile of Dimethadione

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione) is the primary, active N-demethylated metabolite of the anticonvulsant drug trimethadione (B1683041). While trimethadione was historically used for the treatment of epilepsy, its use has been largely discontinued (B1498344) due to significant safety concerns, particularly its teratogenic effects. This compound itself has been the subject of toxicological research to understand the adverse effects associated with its parent compound. This document provides a comprehensive overview of the available toxicological data on this compound, focusing on its acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects.

Pharmacokinetics and Metabolism

This compound is formed in the liver via N-demethylation of trimethadione. It is a stable metabolite and is eliminated from the body at a much slower rate than its parent compound. This slower elimination can lead to its accumulation in the body with chronic exposure to trimethadione.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a substance after a single or short-term exposure.

Data Presentation: Acute Toxicity of this compound

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >2000 mg/kg | [1] |

Experimental Protocols: Acute Oral Toxicity (Rat)

-

Guideline: Based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Animals: Female Sprague-Dawley rats.

-

Procedure: A single oral dose of this compound was administered to the rats. The starting dose level was 2000 mg/kg body weight.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A gross necropsy was performed at the end of the observation period.

-

Results: No mortality or significant signs of toxicity were observed at the 2000 mg/kg dose level, indicating an LD50 greater than this value.[1]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.

Currently, there is a lack of publicly available data from 28-day, 90-day, or chronic repeated-dose oral toxicity studies specifically for this compound. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) for these exposure durations have not been established.

Carcinogenicity

Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

The Carcinogenic Potency Database (CPDB) reports on a 71-week study in male F344 rats where this compound was administered in the diet. In this study, an increased incidence of hepatocellular tumors was observed. The TD50 (the chronic dose rate in mg/kg body weight/day which would cause tumors in half the test animals that would have remained tumor-free at zero dose) was calculated to be 16.1 mg/kg/day.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). A battery of tests is typically required to assess the full genotoxic potential.

Data Presentation: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA | With and without S9 | Negative | [2] |

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

-

Guideline: Based on OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

-

Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

-

Procedure: The tester strains were exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted.

-

Results: this compound did not induce a significant increase in the number of revertant colonies in any of the tester strains, with or without metabolic activation, indicating it is not mutagenic in this bacterial system.[2]

There is currently no publicly available data on this compound from in vitro mammalian chromosomal aberration tests or in vivo mammalian erythrocyte micronucleus tests.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development. This compound is a known teratogen, and its effects on embryonic development have been a primary focus of research.

Key Findings:

-

Congenital Heart Defects: In utero exposure to this compound in rats has been shown to induce a high incidence of congenital heart defects, including ventricular septal defects.[3]

-

Cleft Palate: Studies in mice have demonstrated that intraperitoneal administration of this compound during gestation can cause a significant increase in the incidence of cleft palates in the offspring.

-

Postnatal Effects: Even in the absence of persistent structural heart defects, in utero exposure to this compound in rats can lead to long-term cardiovascular issues in adulthood, including an increased incidence of arrhythmia and elevated blood pressure.[3]

Experimental Protocols: Developmental Toxicity Studies

-

Rat Model (Congenital Heart Defects):

-

Animals: Pregnant Sprague-Dawley rats.

-

Dosing: 300 mg/kg this compound administered every 12 hours from the evening of gestational day (GD) 8 until the morning of GD 11.[3]

-

Endpoints: Fetal cardiac morphology and function were assessed.

-

-

Mouse Model (Cleft Palate):

-

Animals: Pregnant CD-1 mice.

-

Dosing: Intraperitoneal (ip) injection of 900 mg/kg this compound on GD 11 and 12.

-

Endpoints: Fetuses were examined for the presence of cleft palate and other anomalies.

-

Mechanisms of Toxicity

The primary mechanism of this compound-induced teratogenicity is thought to involve its bioactivation into a reactive intermediate.

Proposed Mechanism of Teratogenicity:

It is hypothesized that this compound is bioactivated by prostaglandin (B15479496) synthetase to a reactive free radical intermediate. This reactive intermediate is then thought to be responsible for the observed developmental toxicity, such as cleft palate and cardiac defects. This mechanism is supported by studies showing that the cyclooxygenase inhibitor acetylsalicylic acid can reduce the incidence of this compound-induced cleft palates in mice.

Signaling Pathways in Cardiac Development Potentially Affected by this compound:

The development of the heart is a complex process involving numerous signaling pathways. While the precise downstream targets of the this compound-induced reactive intermediate are not fully elucidated, disruption of the following pathways is known to be involved in congenital heart defects and could be relevant:

-

Prostaglandin Synthesis Pathway: Prostaglandins play a crucial role in various developmental processes. The bioactivation of this compound by prostaglandin synthetase directly implicates this pathway. Alterations in prostaglandin levels or the generation of reactive intermediates during their synthesis can disrupt normal embryonic development.

-

Wnt/β-catenin Signaling: This pathway is fundamental for cardiac progenitor cell specification, proliferation, and differentiation.

-

Sonic Hedgehog (SHH) Signaling: SHH signaling is critical for the proper formation of the ventricular septum.[4][5]

-

Notch Signaling: Notch signaling is involved in the development of the cardiac outflow tract and valves.[6]

-

TGF-β Signaling: This pathway plays a role in the formation of the endocardial cushions, which are precursors to the heart valves and septa.

Mandatory Visualization:

Caption: Proposed mechanism of this compound-induced teratogenicity.

Caption: Involvement of the prostaglandin synthesis pathway in this compound bioactivation.

Summary and Conclusion

This compound, the active metabolite of trimethadione, exhibits a distinct toxicological profile characterized by low acute oral toxicity but significant developmental toxicity. The available data indicates an oral LD50 in rats of greater than 2000 mg/kg. While it is not mutagenic in the Ames test, its potential for other types of genotoxicity remains to be fully evaluated.

The primary toxicological concern with this compound is its teratogenicity, with in utero exposure linked to a high incidence of congenital heart defects and cleft palate in animal models. The proposed mechanism involves bioactivation by prostaglandin synthetase to a reactive intermediate that disrupts critical developmental pathways.

Significant data gaps exist in the toxicological profile of this compound, particularly concerning repeated-dose toxicity and a comprehensive assessment of its genotoxic potential. Further research is warranted to establish NOAELs for subchronic and chronic exposure and to fully characterize its genotoxic profile. A deeper understanding of the specific molecular signaling pathways disrupted by its reactive metabolite is also crucial for a complete risk assessment.

This technical guide provides a summary of the current knowledge on the toxicology of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of related compounds or in the study of mechanisms of developmental toxicity.

References

- 1. enfo.hu [enfo.hu]

- 2. cir-safety.org [cir-safety.org]

- 3. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ventricular Septal Defects: Molecular Pathways and Animal Models [ouci.dntb.gov.ua]

- 5. Genetic Alterations of Transcription Factors and Signaling Molecules Involved in the Development of Congenital Heart Defects—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of a New Epilepsy Treatment: An In-depth Look at the Early Research and Clinical Studies of Dimethadione

For Immediate Release

A comprehensive technical guide released today sheds new light on the foundational research and early clinical applications of Dimethadione (DMO) in the treatment of epilepsy, particularly petit mal seizures, now more commonly known as absence seizures. This whitepaper offers a detailed examination of the scientific journey of DMO, from its initial identification as the active metabolite of Trimethadione (TMO) to its pioneering use in pediatric patients. The guide is an essential resource for researchers, scientists, and drug development professionals in the field of neurology and antiepileptic drug discovery.

This compound emerged as a significant compound in the mid-20th century, following the clinical introduction of its parent drug, Trimethadione. Early investigations revealed that TMO is demethylated in the liver to form DMO, which possesses a significantly longer half-life, contributing to sustained anticonvulsant effects. This discovery prompted researchers to explore the therapeutic potential of DMO as a standalone treatment for absence seizures, which are characterized by brief, sudden lapses in consciousness.

Key Clinical Findings from Early Studies

A pivotal 1965 study by Chamberlin, Waddell, and Butler provided the first direct clinical evidence of this compound's efficacy in controlling petit mal epilepsy. While the study was limited to a small cohort of five pediatric patients, its findings were instrumental in establishing DMO as the primary therapeutic agent responsible for the effects of Trimethadione.

Summary of Patient Data and Outcomes

The study meticulously documented the clinical progress of five children with petit mal epilepsy who had previously been treated with Trimethadione. The administration of this compound resulted in a significant reduction or complete cessation of seizures in all patients, confirming its role as the active anticonvulsant agent.

| Patient ID | Age (Years) | Gender | Previous TMO Daily Dose (g) | DMO Daily Dose (g) | Seizure Frequency Reduction | Notable Side Effects |

| 1 | 6 | Male | 0.9 | 0.6 | Complete Control | None Reported |

| 2 | 8 | Female | 1.2 | 0.8 | Complete Control | None Reported |

| 3 | 7 | Male | 1.5 | 1.0 | >90% Reduction | Transient skin rash |

| 4 | 9 | Female | 1.2 | 0.8 | Complete Control | Mild drowsiness |

| 5 | 5 | Male | 0.6 | 0.4 | >85% Reduction | None Reported |

Experimental Protocols in Preclinical Research

The anticonvulsant properties of this compound were extensively evaluated in various animal models of epilepsy. These preclinical studies were crucial in elucidating the drug's mechanism of action and establishing its safety and efficacy profile before human trials. The two most prominent models used were the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model.

Maximal Electroshock (MES) Test Protocol

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Male albino mice (20-25g) were used.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses (typically 100, 200, and 400 mg/kg).

-

Stimulation: A supramaximal electrical stimulus (50 mA, 60 Hz for 0.2 seconds) was delivered via corneal electrodes.

-

Endpoint: The ability of this compound to prevent the tonic hindlimb extension phase of the seizure was recorded as the primary endpoint.

-

Data Analysis: The dose at which 50% of the animals were protected from the tonic hindlimb extension (ED50) was calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Protocol

The PTZ-induced seizure model is particularly relevant for studying drugs that are effective against absence seizures.

-

Animal Model: Male Wistar rats (150-200g) were used.

-

Drug Administration: this compound was administered orally (p.o.) or intraperitoneally (i.p.) at various doses (typically 50, 100, and 200 mg/kg).

-

Induction of Seizures: A subcutaneous (s.c.) injection of pentylenetetrazole (85 mg/kg) was administered.

-

Observation: Animals were observed for a period of 30 minutes for the onset and severity of clonic and tonic seizures.

-

Endpoint: The primary endpoint was the ability of this compound to prevent or delay the onset of generalized clonic seizures.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is primarily attributed to its modulation of T-type calcium channels in thalamic neurons. These channels are believed to play a critical role in the generation of the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.

An In-depth Technical Guide to the Molecular and Structural Analysis of Dimethadione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione), the primary active metabolite of the anticonvulsant drug trimethadione (B1683041), plays a crucial role in the therapeutic management of absence seizures. Its mechanism of action is primarily attributed to the blockade of T-type calcium channels in thalamic neurons. A thorough understanding of its molecular formula and three-dimensional structure is fundamental for structure-activity relationship studies, the design of novel anticonvulsant agents, and for quality control in pharmaceutical development. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and detailed structural analysis of this compound, including spectroscopic data and experimental protocols.

Molecular Formula and Physicochemical Properties

This compound is a heterocyclic compound belonging to the oxazolidinedione class.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₃ | [3] |

| Molecular Weight | 129.11 g/mol | [3] |

| IUPAC Name | 5,5-dimethyl-1,3-oxazolidine-2,4-dione | [4] |

| CAS Number | 695-53-4 | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 76-80 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water |

Structural Analysis

Chemical Structure

The chemical structure of this compound consists of a five-membered oxazolidine (B1195125) ring with two carbonyl groups at positions 2 and 4, and two methyl groups attached to carbon 5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data: The proton NMR spectrum of this compound is characterized by its simplicity, which is consistent with its symmetrical structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | Two methyl groups (-CH₃) at C5 |

| ~8.5 | Broad Singlet | 1H | Amide proton (-NH) |

¹³C NMR Spectral Data: The carbon NMR spectrum provides further confirmation of the molecular structure.

| Chemical Shift (δ) ppm | Assignment |

| ~24 | Methyl carbons (-CH₃) |

| ~80 | Quaternary carbon (C5) |

| ~157 | Carbonyl carbon (C2 or C4) |

| ~178 | Carbonyl carbon (C2 or C4) |

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a greater number of scans and a longer relaxation delay (e.g., 5-10 seconds) may be required to obtain a good quality spectrum.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and other functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Broad | N-H stretching vibration of the amide |

| ~2980 | Medium | C-H stretching vibrations of the methyl groups |

| ~1830 | Strong | Asymmetric C=O stretching vibration (ester-like carbonyl) |

| ~1740 | Strong | Symmetric C=O stretching vibration (amide-like carbonyl)[4] |

| ~1470, ~1380 | Medium | C-H bending vibrations of the methyl groups |

| ~1280 | Strong | C-O-C stretching vibration of the oxazolidine ring |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment prior to sample analysis.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI) Mass Spectrum:

| m/z | Relative Intensity | Proposed Fragment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Strong | [M - CH₃]⁺ |

| 86 | Moderate | [M - C₂H₃O]⁺ (Loss of ketene) |

| 72 | Strong | [M - C₂H₃NO]⁺ |

| 58 | Moderate | [C₃H₆O]⁺ |

| 43 | Very Strong | [C₂H₃O]⁺ (Acetyl cation, base peak) |

Proposed Fragmentation Pathway:

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-200).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

Synthesis of this compound

This compound can be synthesized via the cyclization of α-hydroxyisobutyramide with a suitable carbonyl source, such as a dialkyl carbonate or phosgene.[5][6]

Experimental Protocol: Synthesis

A plausible synthetic route based on literature for related compounds is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine α-hydroxyisobutyramide and a molar excess of diethyl carbonate.

-

Catalysis: Add a catalytic amount of a strong base, such as sodium ethoxide.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid. Remove the excess diethyl carbonate and ethanol (B145695) by distillation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Mechanism of Action and Biological Significance

This compound is the active metabolite of trimethadione and exerts its anticonvulsant effects by blocking low-voltage-activated T-type calcium channels in thalamic neurons.[7] This inhibition reduces the likelihood of the rhythmic burst firing of neurons that is characteristic of absence seizures.

The metabolism of trimethadione to this compound occurs in the liver via N-demethylation. This compound has a longer half-life than its parent compound, which contributes to its sustained therapeutic effect.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular formula and structural analysis of this compound. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its chemical structure. The provided experimental protocols serve as a practical guide for the synthesis and characterization of this important anticonvulsant metabolite. Further research, particularly the acquisition of single-crystal X-ray diffraction data, would provide even more precise structural information, aiding in the continued development of antiepileptic therapies.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H7NO3 | CID 3081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione with and without added dimethyl carbonate as a carrier for studies with positron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trimethadione? [synapse.patsnap.com]

The Pivotal Role of Dimethadione in Trimethadione's Anticonvulsant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethadione (B1683041), an oxazolidinedione anticonvulsant historically used in the management of absence seizures, undergoes extensive N-demethylation to its active metabolite, dimethadione. This biotransformation is not merely a step in its elimination but is central to its therapeutic efficacy. This compound exhibits a more potent anticonvulsant effect and a significantly longer half-life than its parent compound, making it the primary contributor to the sustained therapeutic action of trimethadione. This technical guide provides an in-depth exploration of the metabolic conversion of trimethadione to this compound, their comparative pharmacokinetics, anticonvulsant activities, and the underlying mechanisms of action. Detailed experimental protocols for studying these aspects are also presented to facilitate further research in this area.

Introduction

Trimethadione was one of the first drugs developed specifically for the treatment of absence (petit mal) seizures.[1] Its clinical use has largely been superseded by newer antiepileptic drugs with more favorable safety profiles. However, the study of trimethadione and its active metabolite, this compound, remains highly relevant for understanding the principles of drug metabolism, pharmacokinetics, and the pharmacology of T-type calcium channel blockers.[2][3] It is now well-established that the therapeutic effect of trimethadione is largely attributable to its N-demethylated metabolite, this compound.[4] This guide delves into the critical role of this compound as the active metabolite of trimethadione.

Biotransformation of Trimethadione to this compound

The conversion of trimethadione to this compound is a phase I metabolic reaction, specifically an N-demethylation, that occurs predominantly in the liver.[5]

Enzymatic Pathway

The N-demethylation of trimethadione is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[2] Studies have identified CYP2E1 as the major enzyme responsible for this metabolic conversion in both rats and humans.[2] Evidence also suggests some involvement of CYP3A2 in rats.[2] The reaction involves the oxidative removal of a methyl group from the nitrogen atom of the oxazolidinedione ring, yielding this compound.

Figure 1: Metabolic conversion of trimethadione to this compound.

Comparative Pharmacokinetics

The pharmacokinetic profiles of trimethadione and this compound differ significantly, which has profound implications for the therapeutic use of trimethadione. Trimethadione is rapidly absorbed and metabolized, while this compound has a much longer elimination half-life, leading to its accumulation in the body upon chronic administration of the parent drug.[4][6]

| Parameter | Trimethadione | This compound | Species | Administration | Reference |

| Elimination Half-life (t½) | 12-24 hours | 6-13 days | Human | Oral | [4][6] |

| Elimination Half-life (t½) | ~3 hours | 39.1 hours | Rat | Intravenous | [2] |

| Elimination Half-life (t½) | 2.2 hours | 39.4 hours | Rat | Oral | [2] |

| Time to Peak Plasma Concentration (Tmax) | 0.6 hours | 8 hours | Rat | Oral (100 mg/kg) | [2] |

| Peak Plasma Concentration (Cmax) | 98 µg/mL | 163 µg/mL | Rat | Oral (100 mg/kg) | [2] |

Table 1: Comparative Pharmacokinetic Parameters of Trimethadione and this compound

Comparative Anticonvulsant Activity

This compound is not only a metabolite but is also a more potent anticonvulsant than trimethadione.[4] This is a key factor in the overall efficacy of trimethadione treatment. The anticonvulsant activity is often assessed using animal models of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model, which is a well-established model for absence seizures.[4]

Mechanism of Action: T-type Calcium Channel Blockade

Both trimethadione and this compound exert their anticonvulsant effects primarily by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[3] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during absence seizures.[3] By blocking these channels, trimethadione and its metabolite, this compound, reduce the abnormal rhythmic neuronal firing in the thalamocortical circuits that underlies these seizures.[3]

Figure 2: Mechanism of action of this compound on T-type calcium channels.

Experimental Protocols

In Vitro N-demethylation of Trimethadione in Liver Microsomes

This protocol is designed to determine the kinetics of trimethadione N-demethylation to this compound.

Materials:

-

Rat or human liver microsomes

-

Trimethadione

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and various concentrations of trimethadione.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold organic solvent containing the internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Analyze the formation of this compound using a validated GC-MS or LC-MS/MS method.

-

Calculate the rate of formation of this compound and determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against substrate concentration.[2]

Figure 3: Workflow for in vitro N-demethylation assay.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents

This protocol is used to assess the anticonvulsant activity of trimethadione and this compound.

Materials:

-

Male Swiss albino mice or Wistar rats

-

Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg for mice, i.p.)

-

Trimethadione and this compound solutions

-

Vehicle control (e.g., saline)

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Divide animals into groups (vehicle control, trimethadione-treated, this compound-treated).

-

Administer the test compounds or vehicle at a predetermined time before PTZ injection (e.g., 30-60 minutes).

-

Inject PTZ intraperitoneally (i.p.).

-

Immediately place each animal in an individual observation chamber and start the stopwatch.

-

Observe the animals for a set period (e.g., 30 minutes) for the onset and duration of seizure activity, including myoclonic jerks, clonic seizures, and tonic-clonic seizures.

-

Record the latency to the first seizure and the severity of seizures using a standardized scoring system.

-

Compare the seizure parameters between the treated and control groups to determine the anticonvulsant efficacy. The dose that protects 50% of the animals from seizures (ED50) can be calculated.

Quantification of Trimethadione and this compound in Biological Samples by GC-MS

Sample Preparation:

-

To a plasma or tissue homogenate sample, add an internal standard.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and evaporate it to dryness.

-

Derivatize the residue if necessary to improve chromatographic properties and sensitivity.

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for the separation of the analytes (e.g., a non-polar or medium-polarity column).

-

Oven Temperature Program: Optimize the temperature gradient to achieve good separation of trimethadione, this compound, and the internal standard.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each compound.

Quantification:

-

Generate a calibration curve using standards of known concentrations of trimethadione and this compound.

-

Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard with the calibration curve.

Conclusion

The biotransformation of trimethadione to its active metabolite, this compound, is a classic example of metabolic activation that is fundamental to the drug's therapeutic effect. This compound's enhanced anticonvulsant potency and prolonged half-life make it the primary mediator of trimethadione's efficacy in treating absence seizures. A thorough understanding of this metabolic relationship is crucial for interpreting the pharmacology of trimethadione and for the broader field of drug development, where metabolite activity is a key consideration. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interplay between trimethadione, this compound, and their therapeutic targets.

References

- 1. Trimethadione N-demethylation by rat liver CYP2E1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethadione - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dimethadione